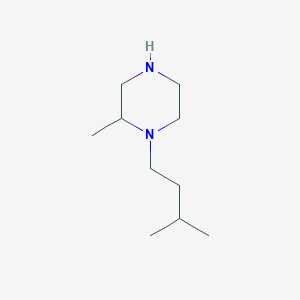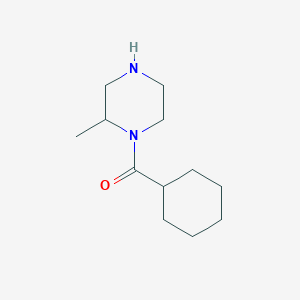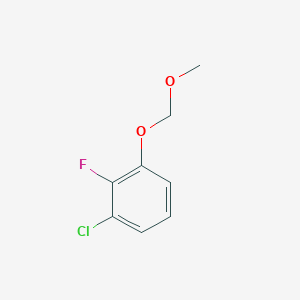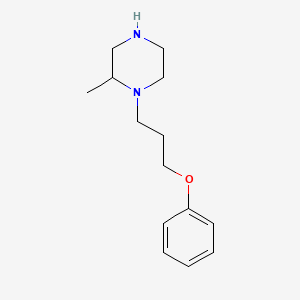
2-Methyl-1-(3-phenoxypropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1-(3-phenoxypropyl)piperazine” is a piperazine derivative . Its molecular formula is C14H22N2O and it has a molecular weight of 234.34 . Piperazine derivatives are known to affect the central and the autonomic nervous systems, the blood pressure, and smooth muscle .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Medicine: Analgesic Research
2-Methyl-1-(3-phenoxypropyl)piperazine has been identified in the context of acyl piperazine opioids, which are potent synthetic opioids . These compounds, including 2-methyl-AP-237, are known to activate µ opioid receptors, leading to dose-dependent effects . Research into these compounds can provide insights into pain management and the development of new analgesics.
Agriculture: Pesticide Development
While specific applications in agriculture for 2-Methyl-1-(3-phenoxypropyl)piperazine are not directly mentioned, piperazine derivatives are often explored for their potential use in pesticide development due to their biological activity . Further research could explore its efficacy and safety as a pesticide component.
Material Science: Polymer Synthesis
Piperazine compounds are sometimes used in the synthesis of polymers and resins due to their ability to act as linking agents between polymer chains . The unique properties of 2-Methyl-1-(3-phenoxypropyl)piperazine could be investigated for developing new materials with specific characteristics.
Environmental Science: Pollutant Degradation
Research into piperazine derivatives often includes their role in environmental science, particularly in the degradation of pollutants . The compound’s reactivity could be harnessed to break down harmful substances in the environment.
Analytical Chemistry: Chromatography
In analytical chemistry, piperazine derivatives can be used as standards or reagents in chromatography to help identify and quantify substances . The specific properties of 2-Methyl-1-(3-phenoxypropyl)piperazine could make it a candidate for such applications.
Pharmacology: Opioid Receptor Studies
The pharmacological characterization of 2-Methyl-1-(3-phenoxypropyl)piperazine includes its interaction with opioid receptors . This research is crucial for understanding the drug’s effects on the human body and its potential therapeutic uses or risks.
Biochemistry: Enzyme Inhibition
Piperazine derivatives are known to interact with various enzymes, potentially acting as inhibitors or activators . Studying 2-Methyl-1-(3-phenoxypropyl)piperazine in this context could lead to discoveries in enzyme regulation and related biochemical pathways.
Industrial Processes: Synthesis of Pharmaceuticals
In industrial processes, particularly in pharmaceutical manufacturing, piperazine derivatives like 2-Methyl-1-(3-phenoxypropyl)piperazine can serve as intermediates in the synthesis of complex drugs . Their role in the production of antidepressants and other medications is an area of ongoing research and development.
Safety and Hazards
Orientations Futures
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the synthesis and study of piperazine derivatives, including “2-Methyl-1-(3-phenoxypropyl)piperazine”, continue to be an active area of research .
Propriétés
IUPAC Name |
2-methyl-1-(3-phenoxypropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-12-15-8-10-16(13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLVKAHVFFVNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(3-phenoxypropyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
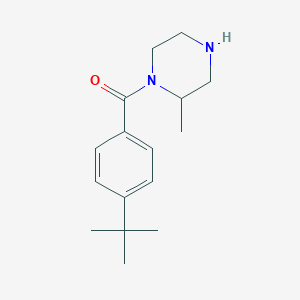
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)

